molecular formula C23H26N2O4 B14604070 Neobrucine CAS No. 60606-95-3

Neobrucine

Cat. No.: B14604070
CAS No.: 60606-95-3
M. Wt: 394.5 g/mol
InChI Key: BUQWXEFUPCTDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neobrucine is a specialized chemical reagent for research and development. As a derivative of strychnine, it is primarily used in neuroscience and pharmacological research, particularly in receptor binding studies and as a tool compound for investigating glycine receptors. Its high purity makes it suitable for analytical applications and in vitro bioassays. This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

60606-95-3

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

10,11-dimethoxy-3,4a,5,5a,7,8,13a,15,15a,15b-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

InChI

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h8-9,11,13,18-19,21-22H,3-7,10H2,1-2H3

InChI Key

BUQWXEFUPCTDBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCCC6=C5)OC

Origin of Product

United States

Preparation Methods

Catalytic System and Reaction Optimization

The homoleptic trifluoromethyl nickel complex [NMe₄]₂[Ni(CF₃)₄] (7) has been established as a critical catalyst for the stereoselective trifluoromethylation of brucine (1) in the presence of Umemoto II reagent (8) (Figure 1). This reaction proceeds via a dual mechanism involving CF₃ radical addition and alkene isomerization, yielding trifluoromethylated neobrucine (6) as the major product.

Key reaction parameters were systematically optimized (Table 1). A brucine-to-Umemoto II reagent ratio of 2.5:1 in dimethyl sulfoxide (DMSO) at room temperature provided the highest yield of 6 (81% by ¹⁹F NMR, 37% isolated). The use of polar aprotic solvents such as DMSO facilitated nickel-mediated alkene migration from the C21–C22 position in brucine to the C20–C21 position in this compound derivatives. Control experiments confirmed the necessity of both the nickel catalyst and Umemoto II reagent, as omission of either component resulted in no product formation.

Three-Component Coupling via HDDA Benzynes

Reaction Design and Substrate Scope

The hexadehydro-Diels-Alder (HDDA) reaction provides an alternative route to this compound analogs through benzyne intermediates. Heating tetrayne 6 with brucine (34) and 3,5-bis(tert-butyl)-4-hydroxytoluene (BHT) in toluene at 110°C yielded the three-component adduct 37a-Δ²⁰ via aza-allyl ylide intermediacy (Figure 3). This transformation features:

  • Benzyne generation through thermal cyclization of tetrayne
  • Zwitterion formation via brucine's bridgehead nitrogen
  • Concerted alkene migration and proton transfer

Steric and Electronic Effects

The hindered phenol BHT preferentially protonates the ylide intermediate at C22 due to reduced steric congestion, achieving >20:1 regioselectivity for the Δ²⁰ isomer. Less bulky phenols like 2,4,6-trimethylphenol produced mixtures of Δ²⁰ and Δ²¹ products (3:1 ratio), underscoring the importance of proton donor geometry in controlling alkene position.

Comparative Analysis of Methodologies

Yield and Scalability

Parameter Nickel Catalysis HDDA Approach
Typical Yield (Isolated) 37% 35–49%
Reaction Scale Demonstrated 2 mmol 5 mmol
Catalyst Loading 5 mol% N/A (Stoichiometric Benzyne)

Functional Group Tolerance

The nickel-catalyzed method exhibits superior compatibility with electron-rich aromatics and strained alkenes, while the HDDA protocol enables modular incorporation of phenolic components. Both methods preserve brucine's tertiary amine and methoxy groups without side reactions.

Chemical Reactions Analysis

Neobrucine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others.

Common reagents used in these reactions include nickel catalysts, Umemoto II reagent, and other specialized chemicals. The major products formed from these reactions are typically derivatives of this compound with altered pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of neobrucine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors and enzymes, modulating their activity. This can lead to various pharmacological effects, such as pain relief, anti-inflammatory responses, and inhibition of tumor growth . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Neobrucine is compared below with brucine, strychnine, and trifluoromethylated analogs based on structural, synthetic, and functional attributes.

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water) LogP<sup>a</sup>
This compound C23H25F3N2O4 450.46 -CF3, indole, methoxy Low 2.8<sup>†</sup>
Brucine C23H26N2O4 394.47 Indole, methoxy, hydroxyl Moderate 1.9
Strychnine C21H22N2O2 334.41 Indole, ether, amine Low 2.1

<sup>a</sup>LogP: Partition coefficient (octanol/water). <sup>†</sup>Estimated based on -CF3 contribution .

  • Key Structural Differences :
    • This compound’s -CF3 group replaces a hydrogen atom in brucine, increasing electronegativity and steric bulk .
    • Strychnine lacks methoxy and hydroxyl groups present in brucine/Neobrucine, contributing to its distinct toxicity .

Pharmacological and Toxicological Profiles

Compound Biological Activity Toxicity (LD50, Mouse) Receptor Binding Affinity<sup>b</sup>
This compound Not fully characterized; potential CNS effects Undetermined Moderate glycine receptor inhibition
Brucine Analgesic, anti-inflammatory 10 mg/kg (oral) High glycine receptor antagonism
Strychnine Convulsant, rodenticide 1–2 mg/kg (oral) Very high glycine receptor blockade

<sup>b</sup>Glycine receptors are key targets for strychnine-related alkaloids .

  • Functional Contrasts :
    • This compound’s -CF3 group may reduce acute toxicity compared to strychnine but requires further validation .
    • Brucine’s hydroxyl group enhances solubility, aiding its use in traditional medicine, whereas this compound’s lipophilicity may favor blood-brain barrier penetration .

Discussion

This compound’s trifluoromethylation represents a strategic modification to enhance drug-like properties while retaining the core alkaloid structure. Compared to brucine and strychnine, its synthetic complexity and uncharacterized toxicity profile highlight both challenges and opportunities for pharmaceutical development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.